5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features an amino group and a bromophenyl moiety, making it of interest in various fields, including medicinal chemistry and agrochemicals.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and substituted aromatic compounds. It may also be found in research laboratories focusing on drug development and synthesis.
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide is classified as:
The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
The synthesis may require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
Key structural data include:
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions such as:
These reactions often require specific conditions such as the presence of catalysts or particular solvents to facilitate the transformation and achieve high yields.
The mechanism of action for compounds like 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide often involves interactions with biological targets such as enzymes or receptors.
Studies have shown that similar pyrazole derivatives exhibit activity against various targets, including those involved in cancer and inflammatory diseases.
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide has potential applications in:
Pyrazole heterocycles constitute a privileged scaffold in drug discovery due to their versatile pharmacophore compatibility and capacity for targeted molecular interactions. The 5-aminopyrazole-4-carboxamide core represents a structurally refined subclass that enables precise modulation of kinase binding pockets through its hydrogen-bond donor/acceptor array and planar geometry. This derivative specifically incorporates a 3-bromophenyl group at the N1 position—a strategic modification that enhances target selectivity and pharmacokinetic properties. The compound (Fig. 1) exhibits a hydrogen-bonding network via the C4-carboxamide and C5-amino groups, while the brominated aryl ring projects into hydrophobic kinase regions. This balance of polar and lipophilic elements underpins its therapeutic relevance [1] [3] [9].
5-Aminopyrazole-4-carboxamides serve as "molecular tuners" for kinase inhibition, leveraging their three-point binding mode to achieve exceptional selectivity. This scaffold has demonstrated significant efficacy against cryptosporidiosis and oncogenic kinases through tailored substitutions:
Sustained in vivo efficacy at 8–30 mg/kg doses in murine infection models [2]
Table 1: Core Identifiers of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide
Property | Value | Source |
---|---|---|
CAS Registry Number | 1394755-36-2 | [1] [9] |
IUPAC Name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide | [1] [3] |
Molecular Formula | C~10~H~9~BrN~4~O | [1] [5] |
Molecular Weight | 281.11 g/mol | [1] [9] |
SMILES | O=C(C1=C(N)N(C2=CC=CC(Br)=C2)N=C1)N | [1] |
XLogP | 1.88 (Consensus) | [10] |
RET Kinase Inhibition: Analog 15l (structural cousin) exhibits:
Metabolic stability (t~1/2~ > 120 min in hepatocytes) enabling in vivo lead development [8]
Table 2: Biological Profiles of Key 5-Aminopyrazole-4-carboxamide Derivatives
Derivative | Target | IC~50~ (μM) | Cellular EC~50~ (μM) | Therapeutic Application |
---|---|---|---|---|
BKI-1708 | CpCDPK1 | 0.0007 | 0.41 (C. parvum) | Cryptosporidiosis |
BKI-1770 | CpCDPK1 | <0.01 | <1.0 (C. parvum) | Cryptosporidiosis |
15l | RET kinase | 0.044 (WT) | 0.18 (Ba/F3-RET cells) | Thyroid/lung cancers |
The 3-bromophenyl group acts as a steric and electronic modulator critical for target engagement. Its position and halogen properties confer three key advantages:
Steric Complementarity: The meta-bromine atom occupies a hydrophobic cleft in CpCDPK1's ATP-binding pocket, enhancing affinity through van der Waals contacts. Ortho or para isomers disrupt optimal binding geometry due to torsional strain or solvation effects [2] [4].
Electronic Effects: Bromine’s polarizability stabilizes π-stacking with phenylalanine residues (e.g., F215 in RET kinase), while its weak electron-withdrawing character maintains the scaffold’s electrostatic potential within −15 to −20 kcal/mol—optimal for kinase hinge region interactions [8] [10].
Selectivity Optimization: Compared to unsubstituted phenyl, the 3-bromophenyl moiety reduces off-target binding to human Src kinase (IC~50~ >10 μM) by introducing steric hindrance against mammalian kinase hydrophobic pockets [2] [8].
Table 3: Impact of Aryl Substituent Position on Pyrazole Bioactivity
Substituent Position | CpCDPK1 IC~50~ (μM) | Solubility (pH 6.5, μM) | hERG Inhibition |
---|---|---|---|
2-Bromophenyl | >1.0 | <50 | Moderate (IC~50~ <15 μM) |
3-Bromophenyl | 0.0007 | >90 | Low (IC~50~ >12 μM) |
4-Bromophenyl | 0.15 | >100 | High (IC~50~ <5 μM) |
*Data synthesized from [2] [4] [10]
Computational analyses confirm the 3-bromophenyl derivative’s optimal balance of membrane permeability (LogP = 1.88) and aqueous solubility (>90 μM), enabling intestinal absorption for anti-parasitic action and blood-brain barrier penetration for kinase modulation in oncology targets [9] [10]. This substituent remains a cornerstone in pyrazole-based drug design for infections and proliferative disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: